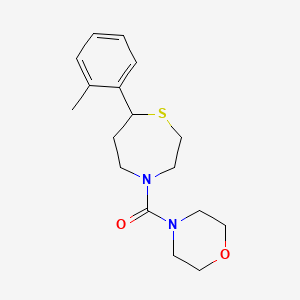![molecular formula C15H15ClFN3O2 B2582217 N-[(5-chloropyrazin-2-yl)methyl]-2-(2-fluorophenyl)-2-methoxypropanamide CAS No. 2094584-77-5](/img/structure/B2582217.png)
N-[(5-chloropyrazin-2-yl)methyl]-2-(2-fluorophenyl)-2-methoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-chloropyrazin-2-yl)methyl]-2-(2-fluorophenyl)-2-methoxypropanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazine ring substituted with a chloromethyl group and a fluorophenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloropyrazin-2-yl)methyl]-2-(2-fluorophenyl)-2-methoxypropanamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazine Intermediate: Starting with a pyrazine derivative, such as 5-chloropyrazine-2-carboxylic acid, the compound is converted to its corresponding acid chloride using reagents like thionyl chloride.
Nucleophilic Substitution: The acid chloride is then reacted with a suitable amine, such as 2-(2-fluorophenyl)-2-methoxypropanamide, under basic conditions to form the desired amide linkage.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-[(5-chloropyrazin-2-yl)methyl]-2-(2-fluorophenyl)-2-methoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The chloromethyl group on the pyrazine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
N-[(5-chloropyrazin-2-yl)methyl]-2-(2-fluorophenyl)-2-methoxypropanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-[(5-chloropyrazin-2-yl)methyl]-2-(2-fluorophenyl)-2-methoxypropanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to a specific enzyme’s active site, inhibiting its activity and thereby exerting an anti-inflammatory or antimicrobial effect.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(5-chloropyrazin-2-yl)methyl]-2-(2-chlorophenyl)-2-methoxypropanamide
- N-[(5-chloropyrazin-2-yl)methyl]-2-(2-bromophenyl)-2-methoxypropanamide
Uniqueness
N-[(5-chloropyrazin-2-yl)methyl]-2-(2-fluorophenyl)-2-methoxypropanamide is unique due to the presence of both a fluorophenyl group and a chloropyrazine moiety. This combination imparts distinct electronic and steric properties, potentially enhancing its biological activity and specificity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
N-[(5-chloropyrazin-2-yl)methyl]-2-(2-fluorophenyl)-2-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O2/c1-15(22-2,11-5-3-4-6-12(11)17)14(21)20-8-10-7-19-13(16)9-18-10/h3-7,9H,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIPCMYFLNQBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)(C(=O)NCC2=CN=C(C=N2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B2582134.png)
![5-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2582135.png)
![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2582136.png)
![1-(5-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2582138.png)
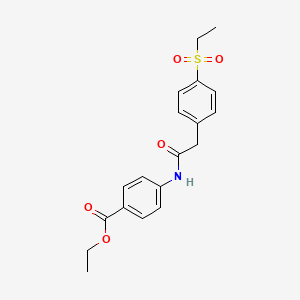

![1,1-Difluorospiro[2.5]octane-4-carboxylic acid](/img/structure/B2582143.png)
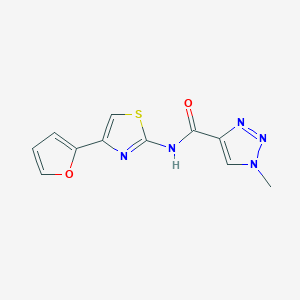
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2582145.png)
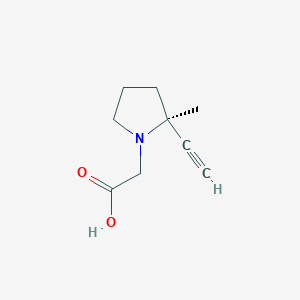
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2582150.png)
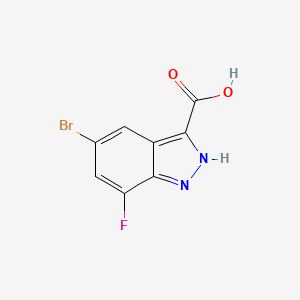
![Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2582155.png)
